REACTION_CXSMILES
|
CC([O-])(C)C.[K+].[CH:7]([O:9][CH3:10])=[O:8].[N:11]1[CH:16]=[C:15]([CH2:17][CH2:18][C:19](OC)=[O:20])[CH:14]=[N:13][CH:12]=1>C1COCC1>[CH:19]([CH:18]([CH2:17][C:15]1[CH:16]=[N:11][CH:12]=[N:13][CH:14]=1)[C:7]([O:9][CH3:10])=[O:8])=[O:20] |f:0.1|
|
Name
|
|
Quantity
|
18.43 g
|
Type
|
reactant
|
Smiles
|
C(=O)OC
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
N1=CN=CC(=C1)CCC(=O)OC
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
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CUSTOM
|
Details
|
stirred under nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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The mixture was stirred for 3 hr
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Duration
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3 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in water (150 mL)
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Type
|
WASH
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Details
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The aqueous phase was washed with ether (200 mL×3)
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Type
|
ADDITION
|
Details
|
to the aqueous solution was added AcOH
|
Type
|
CUSTOM
|
Details
|
The solid was collected
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Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give the target compound
|
Type
|
EXTRACTION
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Details
|
The filtrate was extracted with DCM (200 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phase was dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C(C(=O)OC)CC=1C=NC=NC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 57.4% | |
YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |